5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone
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Overview
Description
5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is known for its antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable target for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired thiazolidinone derivative. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. It also interacts with DNA and proteins, disrupting cellular processes in microbial and cancer cells, thereby exhibiting antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chlorophenyl)methylene]-2-thioxo-4-imidazolidinone
- 5-[(4-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone
- 5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-4-imidazolidinone
Uniqueness
5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone is unique due to the presence of the hydroxy group on the phenyl ring, which enhances its solubility and reactivity. This structural feature also contributes to its potent biological activities, making it a more effective compound compared to its analogs.
Properties
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSMEPEGIXSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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